What are the chemical properties of N,N,5-trimethylpyridin-2-amine?
What are the chemical properties of N,N,5-trimethylpyridin-2-amine?
An In-Depth Technical Guide to the Chemical Properties of 2-Amino-5-methylpyridine and its N,N-Dimethylated Analogue
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-amino-5-methylpyridine, a key heterocyclic building block in medicinal chemistry and materials science. Due to the limited availability of public data on N,N,5-trimethylpyridin-2-amine, this document focuses on the well-characterized parent amine, 2-amino-5-methylpyridine (CAS 1603-41-4). The guide will extrapolate the expected physicochemical and reactivity changes resulting from N,N-dimethylation of the amino group, offering valuable insights for researchers working with related structures.
Introduction: The Significance of Substituted Pyridines
Substituted pyridines are a class of heterocyclic compounds of paramount importance in the pharmaceutical and agrochemical industries.[1] The pyridine ring system, with its unique electronic properties, serves as a versatile scaffold for the design of biologically active molecules. 2-amino-5-methylpyridine, in particular, is a crucial intermediate in the synthesis of several notable compounds, including the anti-inflammatory and antifibrotic agent Pirfenidone, the sedative-hypnotic Zolpidem, and the pesticide Fluazuron.[2][3] Its structural features, including the nucleophilic amino group and the modifiable pyridine ring, make it a valuable synthon for creating diverse chemical libraries.
This guide will delve into the fundamental chemical properties of 2-amino-5-methylpyridine, providing a solid foundation for its application in research and development. Furthermore, it will address the anticipated properties of its N,N-dimethylated derivative, N,N,5-trimethylpyridin-2-amine, a compound of interest for fine-tuning pharmacological and material properties.
Physicochemical Properties of 2-Amino-5-methylpyridine
The physical and chemical characteristics of a molecule are critical determinants of its behavior in chemical reactions and biological systems. Below is a summary of the key physicochemical properties of 2-amino-5-methylpyridine.
| Property | Value | Source |
| CAS Number | 1603-41-4 | [4] |
| Molecular Formula | C₆H₈N₂ | [5] |
| Molecular Weight | 108.14 g/mol | [5] |
| Appearance | White to light yellow crystalline powder, crystals, or flakes | [2] |
| Melting Point | 76-79 °C | [6] |
| Boiling Point | 227 °C | [2] |
| Solubility | Soluble in methanol. 1000 g/L in water.[2] | [2] |
| pKa | 7.22 (+1) at 25°C | [2] |
| LogP | 1.08 | [2] |
These properties indicate that 2-amino-5-methylpyridine is a solid at room temperature with a moderate melting point and a relatively high boiling point. Its good solubility in water and methanol is consistent with its polar nature, arising from the amino group and the nitrogen atom in the pyridine ring.
Spectroscopic Profile
Spectroscopic data is essential for the identification and characterization of chemical compounds.
Infrared (IR) Spectroscopy
The IR spectrum of 2-amino-5-methylpyridine exhibits characteristic bands for the N-H stretching of the primary amine group, which appear around 3444 and 3335 cm⁻¹.[1] These two distinct peaks are due to the asymmetric and symmetric N-H stretching vibrations, respectively.[7] The C-N stretching absorption is also a key feature.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the protons on the amino group typically appear as a broad signal between 0.5 and 5.0 ppm, with the exact chemical shift being dependent on concentration and solvent due to hydrogen bonding.[7] The protons on the carbons directly attached to the nitrogen are deshielded and appear further downfield, generally in the range of 2.3-3.0 ppm.[7] The addition of D₂O will lead to the exchange of the amine protons, causing their signal to disappear, which is a useful method for confirming the presence of the -NH₂ group.[7]
Synthesis and Reactivity
Synthesis of 2-Amino-5-methylpyridine
Several synthetic routes to 2-amino-5-methylpyridine have been reported. A common method involves the reaction of 3-methylpyridine with sodium amide in an inert diluent at elevated temperature and pressure, a variation of the Chichibabin reaction.[2][8] Another approach involves the reaction of 3-methylpyridine with an alkylamine sodium salt, followed by dealkylation of the resulting 2-alkylamino-5-methylpyridine using hydrogen bromide or hydrogen iodide.[8][9] A more recent patent describes a process starting from 3-methyl-pyridine 1-oxide.[8]
A representative laboratory-scale synthesis is as follows:
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3-methyl-pyridine 1-oxide is dissolved in methylene chloride.
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Trimethylamine is condensed into the solution at low temperature (-10 °C).
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Thionyl chloride in methylene chloride is added dropwise while maintaining a low temperature (below 0 °C).
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The solvent is removed, and a 48% hydrogen bromide solution is added.
-
Water is distilled off, and the mixture is heated to 210 °C.
-
The reaction mixture is cooled and the pH is adjusted to 9 with a dilute sodium hydroxide solution.
-
The product is extracted with ethyl acetate, dried over sodium sulfate, and concentrated to yield 2-amino-5-methylpyridine.[2]
Caption: A generalized workflow for the synthesis of 2-amino-5-methylpyridine.
Reactivity of 2-Amino-5-methylpyridine
The chemical reactivity of 2-amino-5-methylpyridine is characterized by the presence of the nucleophilic amino group and the pyridine ring.
-
N-Arylation and N-Alkylation: The primary amine can readily undergo reactions to introduce aryl or alkyl groups, which is a common strategy in drug discovery to modulate biological activity.[10]
-
Coupling Reactions: The molecule can participate in cross-coupling reactions such as Suzuki or Heck couplings, enabling the construction of more complex molecular architectures.[10]
The N,N-Dimethylated Analogue: N,N,5-trimethylpyridin-2-amine
While direct experimental data for N,N,5-trimethylpyridin-2-amine is scarce, its properties can be predicted based on the known characteristics of 2-amino-5-methylpyridine and the general effects of N,N-dimethylation.
Expected Physicochemical Properties
-
Basicity: The introduction of two electron-donating methyl groups on the amino nitrogen is expected to increase the basicity (pKa) of the molecule compared to the parent primary amine.
-
Solubility: The replacement of N-H bonds with N-C bonds will eliminate the ability of the amino group to act as a hydrogen bond donor, which will likely decrease its solubility in protic solvents like water.
-
Boiling and Melting Points: The absence of hydrogen bonding in the tertiary amine will likely lead to a lower boiling point compared to 2-amino-5-methylpyridine. The effect on the melting point is less predictable as it also depends on crystal packing.
Expected Spectroscopic Changes
-
IR Spectroscopy: The characteristic N-H stretching bands around 3300-3500 cm⁻¹ will be absent in the IR spectrum of N,N,5-trimethylpyridin-2-amine.
-
¹H NMR Spectroscopy: The broad signal for the amine protons will be replaced by a sharp singlet corresponding to the six protons of the two N-methyl groups. This signal would likely appear in the 2.5-3.5 ppm range.
Potential Synthetic Approach
A common method for the N,N-dimethylation of primary amines is through reductive amination . This could involve reacting 2-amino-5-methylpyridine with an excess of formaldehyde in the presence of a reducing agent like sodium borohydride or formic acid (Eschweiler-Clarke reaction).
Caption: A conceptual workflow for the synthesis of N,N,5-trimethylpyridin-2-amine.
Safety and Handling
2-Amino-5-methylpyridine is classified as toxic if swallowed or in contact with skin.[3][5] It causes skin and serious eye irritation and may cause respiratory irritation.[3][5]
-
Hazard Statements (GHS): H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P361+P364 (Take off immediately all contaminated clothing and wash it before reuse).[3][5]
It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11] The compound is hygroscopic and should be stored under an inert atmosphere in a cool, dark place.
Conclusion
2-Amino-5-methylpyridine is a versatile and valuable building block in organic synthesis, with well-documented chemical and physical properties. This guide has provided a comprehensive overview of its characteristics, synthesis, and reactivity. By understanding the fundamental properties of this parent amine, researchers can make informed predictions about the behavior of its derivatives, such as N,N,5-trimethylpyridin-2-amine. The anticipated increase in basicity and changes in solubility and spectroscopic features upon N,N-dimethylation offer opportunities for the rational design of new molecules with tailored properties for applications in drug discovery and materials science.
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